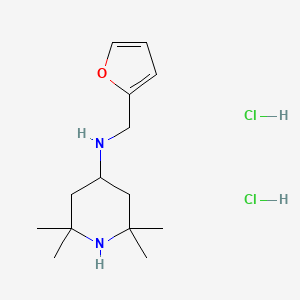

N-(furan-2-ylmethyl)-2,2,6,6-tetramethylpiperidin-4-amine;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(furan-2-ylmethyl)-2,2,6,6-tetramethylpiperidin-4-amine;dihydrochloride, also known as Fura-2AM, is a fluorescent probe that is widely used for intracellular calcium imaging. It is a cell-permeable molecule that can be loaded into cells and then hydrolyzed by esterases to release the fluorescent dye Fura-2. Fura-2 is a calcium-sensitive dye that emits fluorescence upon binding to calcium ions, making it an excellent tool for visualizing calcium signaling in cells.

Mécanisme D'action

N-(furan-2-ylmethyl)-2,2,6,6-tetramethylpiperidin-4-amine;dihydrochloride works by binding to calcium ions in the cytoplasm of cells. When calcium ions bind to Fura-2, the dye emits a fluorescent signal that can be detected using a fluorescence microscope or other imaging techniques. The intensity of the fluorescent signal is proportional to the concentration of calcium ions in the cell.

Biochemical and Physiological Effects

This compound has no known biochemical or physiological effects on cells. It is a non-toxic molecule that is rapidly hydrolyzed by esterases in the cytoplasm of cells. Once hydrolyzed, the fluorescent dye Fura-2 is released and can bind to calcium ions in the cell.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(furan-2-ylmethyl)-2,2,6,6-tetramethylpiperidin-4-amine;dihydrochloride is its high sensitivity and specificity for calcium ions. It can detect changes in calcium concentrations as small as 10 nM, making it an excellent tool for studying calcium signaling in cells. This compound is also relatively easy to use and can be loaded into cells using a variety of methods, including microinjection, electroporation, and incubation with the dye.

One limitation of this compound is its short half-life in cells. Once loaded into cells, the dye is rapidly hydrolyzed by esterases and the fluorescent signal begins to decay. This limits the amount of time that this compound can be used to study calcium signaling in cells. Additionally, this compound is not suitable for long-term imaging studies, as the dye can be toxic to cells when used for extended periods of time.

Orientations Futures

There are several future directions for the use of N-(furan-2-ylmethyl)-2,2,6,6-tetramethylpiperidin-4-amine;dihydrochloride in scientific research. One area of interest is the development of new methods for loading the dye into cells, such as the use of nanoparticles or viral vectors. Another area of interest is the development of new fluorescent probes that can be used to study other signaling pathways in cells. Finally, there is ongoing research into the use of this compound in clinical applications, such as the diagnosis and treatment of diseases that involve abnormal calcium signaling.

Méthodes De Synthèse

The synthesis of N-(furan-2-ylmethyl)-2,2,6,6-tetramethylpiperidin-4-amine;dihydrochloride involves several steps, including the protection of the amine group, the introduction of the furan-2-ylmethyl group, and the final deprotection of the amine group. The synthesis is typically carried out in several steps with a high degree of purity and yield. Several different methods have been developed for the synthesis of this compound, including solid-phase synthesis and solution-phase synthesis.

Applications De Recherche Scientifique

N-(furan-2-ylmethyl)-2,2,6,6-tetramethylpiperidin-4-amine;dihydrochloride has been widely used in scientific research to study calcium signaling in cells. Calcium signaling plays a critical role in many cellular processes, including muscle contraction, neurotransmitter release, and gene expression. This compound has been used to study calcium signaling in a wide range of cell types, including neurons, muscle cells, and immune cells.

Propriétés

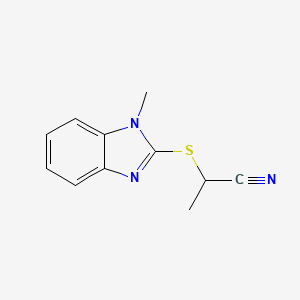

IUPAC Name |

N-(furan-2-ylmethyl)-2,2,6,6-tetramethylpiperidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O.2ClH/c1-13(2)8-11(9-14(3,4)16-13)15-10-12-6-5-7-17-12;;/h5-7,11,15-16H,8-10H2,1-4H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTAKKHQDIDLOSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NCC2=CC=CO2)C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(furan-2-yl)-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl]methyl spiro[1,3-dithiolane-2,8'-bicyclo[3.2.1]octane]-3'-carboxylate](/img/structure/B7454614.png)

![N-(1-cyclopropylethyl)-2-[[5-(prop-2-enylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7454645.png)

![[1-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzimidazol-2-yl]methanol](/img/structure/B7454654.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,7-dimethyl-2,6-dioxopurin-1-yl)-N-[(E)-3-phenylprop-2-enyl]acetamide](/img/structure/B7454659.png)

![2-[[(E)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7454672.png)

![N-cyclohexyl-N-methyl-6-[(4-oxo-1,2,3-benzotriazin-3-yl)methylsulfanyl]pyridine-3-sulfonamide](/img/structure/B7454674.png)

![1-[2-[[5-(Furan-2-yl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]imidazolidin-2-one](/img/structure/B7454675.png)

![2,3-Dihydroindol-1-yl-[4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]methanone](/img/structure/B7454684.png)

![3'-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7454686.png)